7-Iodobenzofuran-5-sulfonyl chloride
Overview
Description
7-Iodobenzofuran-5-sulfonyl chloride is a chemical compound with the molecular formula C8H4ClIO3S . It has a molecular weight of 342.54 . The compound is typically a white to yellow solid .
Synthesis Analysis
The synthesis of this compound involves several stages . The first stage involves the reaction of 7-Iodo-l-benzofuran-5-sulfonyl chloride with 5-methyl-2-methoxyphenol in the presence of sodium hydroxide and benzyltrimethylammonium chloride . The mixture is stirred at 40°C for 16 hours . The subsequent stages involve further reactions with sodium tert-butoxide and t-BOC-piperazine .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a predicted boiling point of 404.0±30.0 °C and a predicted density of 2.075±0.06 g/cm3 .Scientific Research Applications
Synthesis of Antiviral Agents : 7-Iodobenzofuran-5-sulfonyl chloride derivatives show potential in the synthesis of compounds with antiviral properties. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibit anti-tobacco mosaic virus activity (Chen et al., 2010).
Visible-Light-Catalyzed Reactions : This chemical is used in visible-light-catalyzed reactions for the creation of sulfonyl-functionalized dihydrobenzofurans. Such processes are significant in organic synthesis and can be catalyzed by visible light or solar radiation (Li et al., 2022).
Synthesis of Carbonic Anhydrase Inhibitors : Perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, synthesized using sulfonyl chlorides, including this compound, are potent carbonic anhydrase inhibitors. They are explored for their potential in treating conditions like glaucoma (Scozzafava et al., 2000).
Development of New Reagents : It's used in developing new reagents like 1-bromoethene-1-sulfonyl fluoride, which functions as a tris-electrophile and as a SuFEx clickable material. This is significant in synthesizing functionalized compounds in organic chemistry (Leng & Qin, 2018).
Solid-Phase Parallel Synthesis : It is used in solid-phase synthesis methods, such as in the preparation of N-substituted-2-aminobenzo[d]thiazole derivatives, indicating its role in facilitating complex chemical syntheses (Kim et al., 2013).
Synthesis of Amino-Substituted Iridabenzofurans : Amino-substituted fused-ring metallabenzenes like iridabenzofurans can be prepared using compounds like this compound. This is crucial for creating N-functionalised derivatives through alkylation, sulfonylation, or acylation (Frogley et al., 2018).
Synthesis of Antimicrobial Agents : It is also involved in synthesizing sulfonamides and carbamates with antimicrobial properties. These derivatives have been tested for their efficacy against bacteria and fungi, highlighting their potential in medicinal chemistry (Janakiramudu et al., 2017).
Safety and Hazards
7-Iodobenzofuran-5-sulfonyl chloride is classified as a dangerous substance . It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . The precautionary statements include P280, P305+P351+P338, and P310, which advise wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and immediately calling a POISON CENTER or doctor/physician .
Properties
IUPAC Name |
7-iodo-1-benzofuran-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIO3S/c9-14(11,12)6-3-5-1-2-13-8(5)7(10)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNYAXAKWGEDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)S(=O)(=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695093 | |
Record name | 7-Iodo-1-benzofuran-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856678-58-5 | |
Record name | 7-Iodo-5-benzofuransulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856678-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Iodo-1-benzofuran-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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